molecular formula C10H8N2O4 B12437964 Ethyl 2-cyano-4-nitrobenzoate

Ethyl 2-cyano-4-nitrobenzoate

Cat. No.: B12437964
M. Wt: 220.18 g/mol
InChI Key: XBSCOLXCSSDXHE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzoic acid, featuring both cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by a cyanation reaction to add the cyano group. The nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the cyanation can be achieved using reagents like sodium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This approach allows for better control over reaction conditions and can lead to higher purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium cyanide or other nucleophiles.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Ethyl 2-amino-4-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-cyano-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-cyano-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The cyano group can act as an electrophile in substitution reactions, attracting nucleophiles to form new bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.

    Ethyl 2-cyano-4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

Ethyl 2-cyano-4-nitrobenzoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 2-cyano-4-nitrobenzoate

InChI

InChI=1S/C10H8N2O4/c1-2-16-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3

InChI Key

XBSCOLXCSSDXHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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